molecular formula C15H25N3O8S B152654 N-Nitratopivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester CAS No. 139146-66-0

N-Nitratopivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester

Cat. No. B152654
M. Wt: 407.4 g/mol
InChI Key: ZONOMVGGONAQQA-QTBHSTJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitratopivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester, commonly known as SNAP, is a chemical compound that is widely used in scientific research. It is a nitric oxide donor that can be used to study the effects of nitric oxide on various physiological and biochemical processes.

Mechanism Of Action

SNAP releases nitric oxide upon hydrolysis by esterases. Nitric oxide then activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Increased cGMP levels lead to smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.

Biochemical And Physiological Effects

SNAP has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, inhibit platelet aggregation, and decrease blood pressure. It has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of using SNAP in lab experiments is that it allows for precise control of the concentration and duration of nitric oxide exposure. This can be particularly useful for studying the effects of nitric oxide on isolated cells and tissues. However, one limitation of using SNAP is that it can be difficult to control the rate of nitric oxide release. This can lead to variability in experimental results.

Future Directions

There are many potential future directions for research involving SNAP. One area of research could be to study the effects of SNAP on different types of cells and tissues. Another area of research could be to investigate the potential therapeutic applications of SNAP, such as in the treatment of cardiovascular disease or inflammation. Additionally, further research could be done to improve the control of nitric oxide release from SNAP, which could lead to more precise and reproducible experimental results.

Synthesis Methods

SNAP can be synthesized by the reaction of N-acetyl-S-nitroso-N-acetylpenicillamine with S-acetyl-L-cysteine ethyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

SNAP is widely used in scientific research to study the effects of nitric oxide on various physiological and biochemical processes. It is used as a nitric oxide donor to mimic the effects of endogenous nitric oxide. SNAP is particularly useful for studying the effects of nitric oxide on isolated cells and tissues, as it allows for precise control of the concentration and duration of nitric oxide exposure.

properties

CAS RN

139146-66-0

Product Name

N-Nitratopivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester

Molecular Formula

C15H25N3O8S

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-2-acetamidopropanoic acid;[3-[[(2R)-1-ethenoxy-3-sulfanylidenepropan-2-yl]amino]-2,2-dimethyl-3-oxopropyl] nitrate

InChI

InChI=1S/C10H16N2O5S.C5H9NO3/c1-4-16-5-8(6-18)11-9(13)10(2,3)7-17-12(14)15;1-3(5(8)9)6-4(2)7/h4,6,8H,1,5,7H2,2-3H3,(H,11,13);3H,1-2H3,(H,6,7)(H,8,9)/t8-;3-/m10/s1

InChI Key

ZONOMVGGONAQQA-QTBHSTJXSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C.CC(C)(CO[N+](=O)[O-])C(=O)N[C@H](COC=C)C=S

SMILES

CC(C(=O)O)NC(=O)C.CC(C)(CO[N+](=O)[O-])C(=O)NC(COC=C)C=S

Canonical SMILES

CC(C(=O)O)NC(=O)C.CC(C)(CO[N+](=O)[O-])C(=O)NC(COC=C)C=S

Other CAS RN

139146-66-0

synonyms

N-nitratopivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester
SPM 5185
SPM-5185

Origin of Product

United States

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